molecular formula C18H34O11 B1365371 Hexyl b-D-maltopyranoside CAS No. 870287-95-9

Hexyl b-D-maltopyranoside

Cat. No.: B1365371
CAS No.: 870287-95-9
M. Wt: 426.5 g/mol
InChI Key: KRYKGRXIHMMFCB-YMJSIHPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl β-D-maltopyranoside is a non-ionic detergent belonging to the class of alkyl maltosides. It is composed of a maltose molecule linked to a hexyl chain. This compound is widely used in biochemical and biophysical research due to its ability to solubilize membrane proteins without denaturing them .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl β-D-maltopyranoside can be synthesized through the reaction of 6-O-acetyl-1,2,3,4-tetra-O-acetyl-D-maltose with hexyl bromide in the presence of a base, such as potassium carbonate. The reaction typically involves heating the mixture to facilitate the substitution reaction, followed by deacetylation to yield the final product .

Industrial Production Methods: In industrial settings, the production of hexyl β-D-maltopyranoside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Hexyl β-D-maltopyranoside primarily undergoes substitution reactions due to the presence of hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve bases like potassium carbonate or sodium hydroxide.

    Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Applications

Surfactant Properties
Hexyl β-D-maltopyranoside serves as a surfactant that alters the fluidity of lipid bilayers, enhancing the solubility and stability of membrane proteins. This characteristic is crucial for structural and functional studies of these proteins, allowing researchers to maintain their native structure during experimentation .

Protein Solubilization
This compound is extensively used for solubilizing membrane proteins, which is essential for various biochemical assays. It helps in preparing samples for techniques like chromatography and electrophoresis, facilitating the analysis of protein interactions and functions .

Drug Delivery Systems

Enhanced Solubility and Bioavailability
Research indicates that Hexyl β-D-maltopyranoside can significantly improve the solubility and bioavailability of drugs. By forming micelles in aqueous solutions, it enhances the therapeutic efficacy of poorly soluble drugs .

Case Study: Drug Formulation
In a study focusing on drug delivery systems, Hexyl β-D-maltopyranoside was utilized to enhance the solubility of a hydrophobic drug, resulting in improved absorption rates in biological systems. The study demonstrated that formulations containing this surfactant exhibited higher plasma concentrations compared to control formulations without it .

Gene Therapy

Facilitating Genetic Material Delivery
Hexyl β-D-maltopyranoside has shown promise in gene therapy applications by enhancing the delivery of genetic material to target cells. Its ability to form stable complexes with nucleic acids increases transfection efficiency, which is vital for therapeutic interventions targeting genetic disorders .

Biomolecular Imaging

Improving Imaging Techniques
In biomolecular imaging, Hexyl β-D-maltopyranoside has been reported to improve contrast while reducing toxicity compared to traditional imaging agents. This property makes it a valuable tool in diagnostic imaging, where safety and clarity are paramount .

Stability Studies

Photo-Protective Effects
Research has highlighted the ability of Hexyl β-D-maltopyranoside to protect sensitive biomolecules from light-induced oxidation. This is particularly relevant in formulations involving monoclonal antibodies, where oxidative damage can compromise efficacy .

Data Summary

Application AreaKey BenefitsCase Study Reference
Biochemical Studies Enhances protein stability and solubility
Drug Delivery Increases solubility and bioavailability
Gene Therapy Improves transfection efficiency
Biomolecular Imaging Enhances contrast and reduces toxicity
Stability Studies Protects against light-induced oxidation

Mechanism of Action

Hexyl β-D-maltopyranoside exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of membrane proteins. This interaction helps in solubilizing membrane proteins without disrupting their native structure. The compound targets the lipid bilayer of cell membranes, facilitating the extraction of integral membrane proteins for further analysis .

Comparison with Similar Compounds

  • n-Decyl-β-D-maltopyranoside
  • n-Dodecyl-β-D-maltopyranoside
  • 6-Cyclohexyl-1-hexyl-β-D-maltopyranoside

Comparison: Hexyl β-D-maltopyranoside is unique due to its specific hexyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in solubilizing membrane proteins compared to other alkyl maltosides with longer or shorter alkyl chains .

Biological Activity

Hexyl β-D-maltopyranoside (HBM) is a non-ionic detergent belonging to the class of alkyl maltosides. It is composed of a maltose molecule linked to a hexyl chain and is widely utilized in biochemical and biophysical research due to its unique properties, particularly in the solubilization of membrane proteins without denaturation. This article explores the biological activity of HBM, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Hexyl β-D-maltopyranoside exhibits amphiphilic characteristics, allowing it to interact effectively with both hydrophobic and hydrophilic regions of membrane proteins. This interaction facilitates the extraction of integral membrane proteins from lipid bilayers, preserving their functional integrity. The mechanism involves the formation of protein-detergent co-micelles, which are crucial for maintaining protein activity during purification processes.

Chemical Structure

  • Molecular Formula: C12_{12}H24_{24}O6_6
  • CAS Number: 870287-95-9

Applications in Research

HBM is extensively employed in various scientific fields:

  • Biochemistry: Used as a surfactant to solubilize hydrophobic compounds and facilitate micelle formation.
  • Proteomics: Essential for the extraction and purification of membrane proteins, enabling high-performance analyses.
  • Drug Development: Acts as a ligand for specific receptors, including the μ-opioid receptor, which is vital for understanding drug interactions and effects .

Comparative Analysis with Other Detergents

To highlight the effectiveness of HBM, a comparison with similar compounds such as n-Decyl-β-D-maltopyranoside and n-Dodecyl-β-D-maltopyranoside is presented below:

CompoundChain LengthSolubilization EfficiencyApplications
Hexyl β-D-maltopyranosideC6HighMembrane protein extraction
n-Decyl-β-D-maltopyranosideC10ModerateGeneral biochemical assays
n-Dodecyl-β-D-maltopyranosideC12LowLess effective for membrane proteins

Case Studies and Research Findings

  • Membrane Protein Extraction:
    A study demonstrated that HBM effectively solubilized over 90% of membrane proteins from HEK293 cells while maintaining their activity. This was achieved through optimized conditions that included sonication and controlled detergent concentrations .
  • Drug Interaction Studies:
    Research highlighted HBM's role in drug development as a ligand for μ-opioid receptors. The compound facilitated binding studies that provided insights into receptor-ligand interactions critical for analgesic drug design .
  • Fluorescent Labeling Techniques:
    In another study, HBM was utilized to enhance fluorescent labeling techniques for analyzing protein interactions. By adjusting surfactant concentrations, researchers were able to tune the production of variable-length fluorescent probes, improving detection sensitivity .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKGRXIHMMFCB-YMJSIHPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439844
Record name Hexyl b-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870287-95-9
Record name Hexyl b-D-maltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.